molecular formula C5H7Cl2N4Si B14484782 CID 78063882

CID 78063882

Katalognummer: B14484782
Molekulargewicht: 222.12 g/mol
InChI-Schlüssel: UZVDQYSCBSXFGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 78063882” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it a subject of interest in various scientific research fields.

Vorbereitungsmethoden

The preparation of CID 78063882 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to facilitate the formation of the desired compound. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact details of the synthetic routes and reaction conditions can vary depending on the desired application and the availability of reagents.

Analyse Chemischer Reaktionen

CID 78063882 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation reactions may result in the formation of oxidized derivatives, while substitution reactions may lead to the formation of substituted compounds.

Wissenschaftliche Forschungsanwendungen

CID 78063882 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities and interactions with biological targets. In medicine, it is investigated for its potential therapeutic effects and as a lead compound for drug development. In industry, it is used in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of CID 78063882 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological context. Understanding the mechanism of action is crucial for elucidating the compound’s effects and for developing new applications.

Vergleich Mit ähnlichen Verbindungen

CID 78063882 can be compared with other similar compounds to highlight its uniqueness Similar compounds may share structural features or chemical properties, but they may differ in their reactivity, biological activity, or applications Some similar compounds include those with similar functional groups or those that undergo similar types of chemical reactions

Eigenschaften

Molekularformel

C5H7Cl2N4Si

Molekulargewicht

222.12 g/mol

InChI

InChI=1S/C5H7Cl2N4Si/c1-12(2)11-5-9-3(6)8-4(7)10-5/h1-2H3,(H,8,9,10,11)

InChI-Schlüssel

UZVDQYSCBSXFGL-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)NC1=NC(=NC(=N1)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.